molecular formula C15H18N4O2 B2974926 N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide CAS No. 2034605-34-8

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2974926
CAS No.: 2034605-34-8
M. Wt: 286.335
InChI Key: ANDFZVSSUZEKHW-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an oxolane ring, making it a complex and interesting molecule for various scientific studies .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide typically involves multiple steps. One common route includes the reaction of N-methyl-1-(pyridin-3-yl)methanamine with oxolane-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    N-methyl-1-(pyridin-3-yl)methanamine: Shares the pyridine ring structure.

    Pyrazole-4-carboxamides: Similar pyrazole ring structure.

    Thiazole-5-carboxamides: Similar carboxamide group.

Uniqueness

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is unique due to its combination of pyrazole, pyridine, and oxolane rings, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-3,5,7-8,12H,4,6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDFZVSSUZEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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